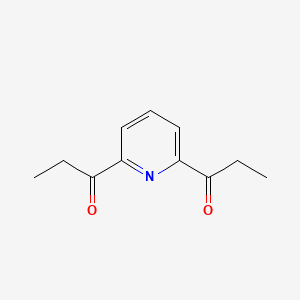
1,1'-(Pyridine-2,6-diyl)bis(propan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with propan-1-one groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) typically involves the reaction of pyridine-2,6-dicarboxylic acid with propan-1-one under specific conditions. One common method involves the use of propionic anhydride and zinc powder as reagents. The reaction mixture is refluxed until complete conversion is observed, followed by filtration and recrystallization from propionic anhydride .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pyridine-2,6-dicarboxylic acid.
Reduction: Formation of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-ol).
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.
作用機序
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
類似化合物との比較
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one): Similar structure but with a pyrazine ring instead of pyridine.
1,1’-(Pyridine-2,6-diyl)bis(N-isopropylmethanimine): Contains imine groups instead of ketones.
3,3’-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol): Features triazole rings and alcohol groups.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
1-(6-propanoylpyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C11H13NO2/c1-3-10(13)8-6-5-7-9(12-8)11(14)4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
QRNBZSPPOLUSJO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=NC(=CC=C1)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
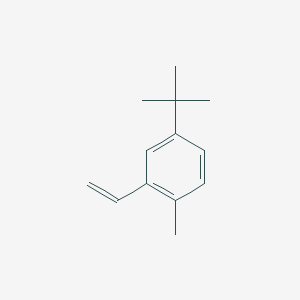
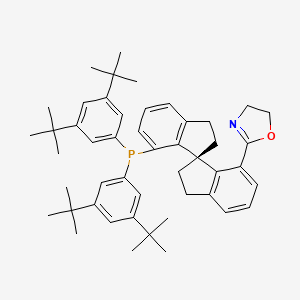
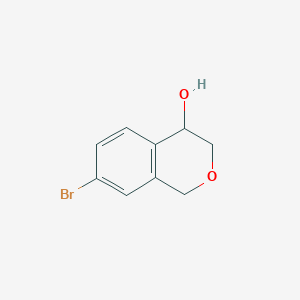
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
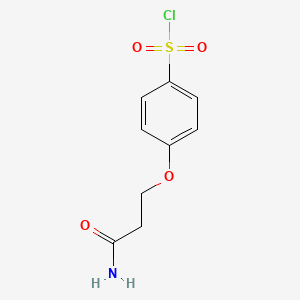
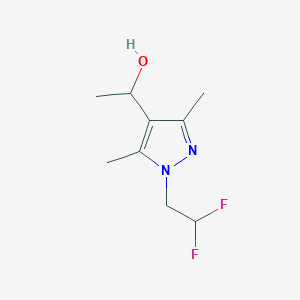
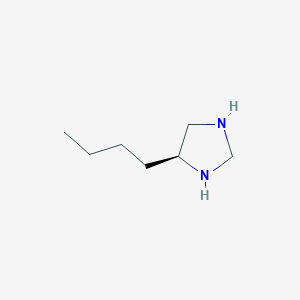

![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
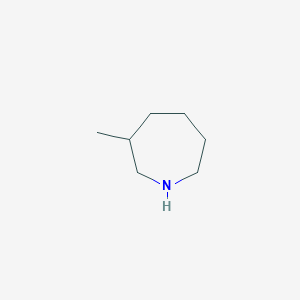
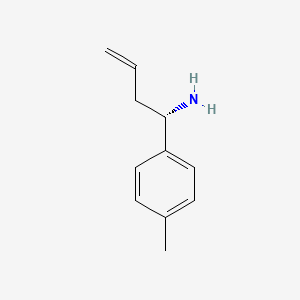
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
